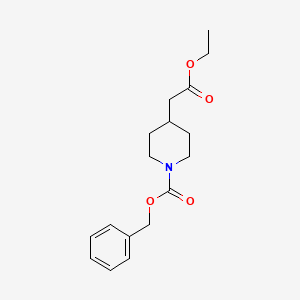

Ethyl N-Cbz-4-piperidineacetate

説明

Significance of Piperidine (B6355638) Ring Systems in Chemical Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. encyclopedia.pubnih.gov Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as aqueous solubility and the capacity to cross biological membranes. wisdomlib.org The piperidine scaffold is a fundamental building block in the development of drugs across numerous therapeutic areas, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubwisdomlib.orgresearchgate.net The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to bind effectively to a wide range of biological targets. wisdomlib.org This versatility has made piperidine derivatives a major focus of research in drug discovery and development. encyclopedia.pubwisdomlib.orgresearchgate.net

The N-Cbz Protecting Group: Strategic Utility in Multistep Organic Synthesis

The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines in organic synthesis. total-synthesis.comwikipedia.org Introduced by Leonidas Zervas in the 1930s, the Cbz group revolutionized peptide synthesis by providing a reliable method to temporarily block the reactivity of the amine terminus while forming peptide bonds. wikipedia.org

The strategic utility of the N-Cbz group lies in its stability under a variety of reaction conditions, including those involving bases and many acids, while being readily removable under specific, mild conditions. total-synthesis.com This "orthogonality" to other protecting groups is a critical feature in complex, multistep syntheses. total-synthesis.com The most common method for deprotection is catalytic hydrogenation, which cleaves the benzyl (B1604629) C-O bond to release the free amine, carbon dioxide, and toluene. organic-chemistry.orgmissouri.edu This clean and efficient deprotection method adds to the appeal of the Cbz group in synthetic campaigns. organic-chemistry.orgmissouri.edu

The protection of an amine with a Cbz group is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. wikipedia.org This reaction converts the basic and nucleophilic amine into a neutral, non-reactive carbamate (B1207046), thus preventing it from participating in undesired side reactions. total-synthesis.com

Contextual Positioning of Ethyl N-Cbz-4-piperidineacetate in Advanced Synthetic Methodologies

This compound is a bifunctional molecule that combines the structural features of a protected piperidine ring with a reactive ester moiety. The N-Cbz group ensures that the piperidine nitrogen is unreactive during synthetic transformations, allowing for chemistry to be selectively performed at the ester group or the α-carbon. This makes it a valuable intermediate for the synthesis of more complex piperidine derivatives.

The ester functional group can undergo a variety of transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. These transformations, coupled with the eventual deprotection of the piperidine nitrogen, open up a wide range of synthetic possibilities for creating novel compounds with potential applications in medicinal chemistry and materials science. google.com For instance, derivatives of N-Cbz-4-piperidineacetic acid have been investigated for their potential as modulators of melanocortin receptors, which are involved in appetite regulation.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | benzyl 4-(2-ethoxy-2-oxoethyl)-1-piperidinecarboxylate |

| CAS Number | 80221-26-7 |

| Molecular Formula | C17H23NO4 |

| InChI Key | SULSTAOSZUXHPL-UHFFFAOYSA-N |

| Physical Form | Liquid |

This data is compiled from publicly available information. sigmaaldrich.com

Spectroscopic Data of a Related Compound: 1-Cbz-4-piperidone

| Spectroscopic Data | Values |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.45-7.29 (m, 5H), 5.18 (s, 2H), 3.80 (t, J = 5.9 Hz, 4H), 2.46 (br s, 4H) |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 207.1, 155.1, 136.3, 128.6, 128.2, 128.0, 67.6, 43.1, 41.0 |

| Mass Spectrometry (MS) | m/z: 233 (M+), 91 (100%) |

| Infrared (IR, neat, cm⁻¹) | 2964, 1698, 1429, 1229 |

This data is for 1-Cbz-4-piperidone. chemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-2-21-16(19)12-14-8-10-18(11-9-14)17(20)22-13-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULSTAOSZUXHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512588 | |

| Record name | Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80221-26-7 | |

| Record name | Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of Ethyl N Cbz 4 Piperidineacetate

Functional Group Interconversions of the Ester Moiety

The ester functionality of Ethyl N-Cbz-4-piperidineacetate is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, alcohols, and aldehydes.

Hydrolysis and Transesterification Reactions

The ethyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, N-Cbz-4-piperidineacetic acid. This transformation is typically achieved under basic conditions, for example, using alkali metal hydroxides like lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent such as tetrahydrofuran (B95107) (THF) or methanol (B129727). This hydrolysis is a crucial step in the synthesis of various biologically active compounds where the carboxylic acid moiety is required for further transformations or as a key pharmacophoric feature.

Transesterification, the conversion of one ester to another, can also be performed on this compound. This reaction is valuable for modifying the properties of the molecule, such as its solubility or reactivity, by introducing different alcohol groups. Both acid- and base-catalyzed methods can be employed. Furthermore, enzymatic transesterification using lipases offers a mild and selective alternative, often proceeding under neutral conditions and with high chemoselectivity, which is particularly advantageous for complex molecules. nih.govmdpi.combcrec.id

Table 1: Hydrolysis and Transesterification of this compound and Analogues

| Reaction Type | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | LiOH, THF/H₂O | N-Cbz-4-piperidineacetic acid | High | General Knowledge |

| Hydrolysis | NaOH, MeOH/H₂O | N-Cbz-4-piperidineacetic acid | High | General Knowledge |

| Transesterification (Enzymatic) | Lipase (B570770), Alcohol (e.g., Butanol) | Respective Butyl Ester | Varies | nih.govmdpi.com |

| Transesterification (Chemical) | NaOMe, MeOH | Mthis compound | Varies | General Knowledge |

Reductions to Corresponding Alcohols or Aldehydes

The reduction of the ester group in this compound provides access to the corresponding primary alcohol, N-Cbz-4-(2-hydroxyethyl)piperidine, or the aldehyde, N-Cbz-4-piperidineacetaldehyde. The choice of reducing agent is critical to achieve the desired product selectively, especially given the presence of the Cbz protecting group, which can also be susceptible to reduction under certain conditions.

For the reduction to the primary alcohol, strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective. However, careful control of the reaction conditions is necessary to avoid over-reduction or removal of the Cbz group. A milder and often more selective alternative is the use of sodium borohydride (B1222165) (NaBH₄), sometimes in the presence of additives like methanol or metal salts (e.g., CoCl₂) to enhance its reactivity towards esters. researchgate.netreddit.comyoutube.com The reduction of N-protected amino acid esters to their corresponding alcohols using NaBH₄ in THF has been shown to be effective, leaving the protecting group intact. uoa.gr

The partial reduction of the ester to the aldehyde is a more delicate transformation. Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this purpose. researchgate.netreddit.comresearchgate.net The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. One equivalent of DIBAL-H is generally used to achieve this selective transformation. uoa.grresearchgate.net

Table 2: Reduction of this compound and Analogous Esters

| Desired Product | Reducing Agent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| N-Cbz-4-(2-hydroxyethyl)piperidine | LiAlH₄ | THF, 0 °C to rt | Good to High | General Knowledge |

| N-Cbz-4-(2-hydroxyethyl)piperidine | NaBH₄/MeOH | Refluxing THF | Good to Excellent | nih.gov |

| N-Cbz-4-piperidineacetaldehyde | DIBAL-H (1 equiv.) | Diethyl ether or Toluene, -78 °C | Moderate to Good | uoa.grresearchgate.net |

Reactions Involving the Piperidine (B6355638) Ring and its Substituents

The N-Cbz-piperidine ring and its acetate (B1210297) substituent offer further opportunities for chemical modification, including oxidation, substitution, and cyclization reactions.

Oxidation Reactions of Piperidine Derivatives

The piperidine ring, while generally stable, can undergo oxidation reactions under specific conditions. For N-Cbz protected piperidines, oxidation can occur at the carbon atoms adjacent to the nitrogen (α-position). The use of ruthenium-based catalysts, such as ruthenium(III) chloride (RuCl₃) with an oxidant like Oxone, can lead to the formation of α-hydroxylated or ketonic derivatives. organic-chemistry.org The specific outcome of the oxidation can depend on the substitution pattern of the piperidine ring and the reaction conditions employed.

Nucleophilic and Electrophilic Substitutions on the Ring System

The piperidine ring itself is generally not susceptible to direct electrophilic substitution. However, the carbon atom alpha to the ester group in the acetate side chain can be functionalized via enolate chemistry. Treatment with a strong base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), generates the corresponding enolate, which can then react with various electrophiles. For instance, alkylation with alkyl halides allows for the introduction of new carbon-carbon bonds at this position. The stereochemical outcome of such reactions can often be controlled by the choice of chiral auxiliaries or catalysts. nih.gov

Electrophilic functionalization can also be achieved on the piperidine ring under certain conditions. For example, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), can be used for the halogenation of piperidine derivatives, often proceeding via a radical mechanism or through electrophilic attack on an activated ring system. organic-chemistry.orgresearchgate.net

Table 3: Substitution Reactions on the Piperidine System

| Reaction Type | Reagents | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| α-Alkylation of Ester | 1. LDA or KHMDS; 2. R-X | α to Ester Carbonyl | α-Substituted Acetate | nih.gov |

| Electrophilic Halogenation | NBS | Piperidine Ring | Halogenated Piperidine | organic-chemistry.orgresearchgate.net |

Radical Reactions and Cyclizations in N-Cbz-Piperidine Chemistry

Radical reactions provide a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds in N-Cbz-piperidine systems. Radical cyclization reactions are particularly useful for constructing fused or spirocyclic ring systems. libretexts.org While many radical cyclizations focus on the formation of the piperidine ring itself, existing N-Cbz-piperidine derivatives can also participate in radical processes. For instance, radical-initiated reactions can lead to functionalization at various positions on the ring. libretexts.org

Intramolecular cyclization of derivatives of this compound can lead to the formation of bicyclic structures. For example, after hydrolysis of the ester to the corresponding carboxylic acid, intramolecular amidation can be induced to form a lactam, a bicyclic compound containing a new seven-membered ring. Such cyclizations can be promoted by coupling agents commonly used in peptide synthesis. nih.gov

Table 4: Radical Reactions and Cyclizations

| Reaction Type | Key Intermediate/Reagent | Product Type | Reference |

|---|---|---|---|

| Radical Cyclization | Radical Initiator (e.g., AIBN), Tin Hydride | Fused or Spirocyclic Piperidines | libretexts.org |

| Intramolecular Amidation | N-Cbz-4-piperidineacetic acid, Coupling Agent | Bicyclic Lactam | nih.gov |

Selective Deprotection of the N-Cbz Group

The benzyloxycarbonyl group is a widely utilized amine protecting group in organic synthesis due to its relative stability under various conditions and its susceptibility to selective removal under reductive conditions. In the context of this compound, the key challenge is to cleave the N-Cbz group without affecting the ethyl ester functionality.

Catalytic Hydrogenolysis and Transfer Hydrogenation

Catalytic hydrogenolysis is a standard and efficient method for the deprotection of N-Cbz groups. This reaction typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

Catalytic Hydrogenolysis:

The hydrogenolysis of this compound to yield ethyl 4-piperidineacetate is generally carried out in a protic solvent such as methanol or ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure of hydrogen.

Illustrative Reaction Conditions for Catalytic Hydrogenolysis:

| Catalyst | Catalyst Loading (w/w %) | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 10% Pd/C | 10 | Methanol | 25 | 1 | 4-6 | >95 |

Note: The data in this table is illustrative and based on typical conditions for the hydrogenolysis of N-Cbz protected piperidines. Specific experimental data for this compound was not available in the searched literature.

Transfer Hydrogenation:

Transfer hydrogenation offers a convenient alternative to the use of gaseous hydrogen. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and cyclohexene. This technique is often preferred for its operational simplicity and safety. researchgate.net

When using ammonium formate as the hydrogen donor with a palladium catalyst, the reaction is typically performed by heating the mixture in a solvent like methanol. researchgate.net This method has been shown to be effective for the deprotection of various N-Cbz protected amines. researchgate.net

Illustrative Reaction Conditions for Transfer Hydrogenation:

| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 10% Pd/C | Ammonium Formate | Methanol | 60-80 | 1-3 | >90 |

Note: The data in this table is illustrative and based on general procedures for transfer hydrogenation of N-Cbz groups. Specific experimental data for this compound was not available in the searched literature.

Chemoselective Cleavage Methods in Multistep Sequences

In the context of a multi-step synthesis, the chemoselective deprotection of the N-Cbz group in the presence of other sensitive functionalities, such as the ethyl ester in this compound, is of paramount importance. The ester group is generally stable under the neutral conditions of catalytic hydrogenolysis and transfer hydrogenation, making these methods highly suitable for this selective transformation.

Research has demonstrated the successful chemoselective cleavage of N-Cbz groups in molecules containing ester moieties. For instance, the deprotection of a substrate bearing both an N-Cbz group and a benzyl (B1604629) ester using NaBH₄ and catalytic Pd-C in methanol proceeded efficiently, indicating the robustness of the ester group under these reductive conditions. capes.gov.br While this example involves a benzyl ester, the ethyl ester in this compound is expected to be even more stable towards these reductive cleavage methods.

The choice of catalyst and reaction conditions can be tuned to enhance chemoselectivity. For example, the use of specific catalytic systems can prevent side reactions such as the reduction of other functional groups that might be present in more complex derivatives of this compound. The inherent mildness of catalytic hydrogenolysis and transfer hydrogenation makes them the preferred methods for the selective deprotection of the N-Cbz group in the final stages of a synthetic sequence, preserving the integrity of the target molecule.

Applications and Strategic Utility in Pharmaceutical and Organic Synthesis

Ethyl N-Cbz-4-piperidineacetate as a Building Block in Drug Synthesis

The utility of this compound and its analogs is prominently demonstrated in their application as starting materials or key intermediates in the synthesis of targeted therapeutic agents. The Cbz-protected piperidine (B6355638) motif is a common structural element in drug discovery, valued for its ability to impart favorable physicochemical properties and engage in crucial interactions with biological targets. nih.gov

The piperidine scaffold is integral to the development of novel antifungal agents. While direct synthesis from this compound is one of several routes, the core structure is crucial. For instance, a series of novel piperidine-4-carbohydrazide (B1297472) derivatives, which are closely related to the acetate (B1210297) structure, have been synthesized and shown to possess potent antifungal activities. nih.gov In one study, compounds A13 and A41 demonstrated superior in vitro efficacy against Rhizoctonia solani compared to established antifungal agents like Chlorothalonil and Boscalid. nih.gov

Specifically, these compounds exhibited impressive EC₅₀ values, as detailed in the table below.

| Compound | Target Fungus | EC₅₀ (μg/mL) | Comparison (Positive Control) |

| A13 | Rhizoctonia solani | 0.83 | > Chlorothalonil (1.64), > Boscalid (0.96) |

| A41 | Rhizoctonia solani | 0.88 | > Chlorothalonil (1.64), > Boscalid (0.96) |

| A13 | Verticillium dahliae | 1.12 | >> Carbendazim (19.3), >> Chlorothalonil (11.0) |

| A41 | Verticillium dahliae | 3.20 | >> Carbendazim (19.3), >> Chlorothalonil (11.0) |

The mechanism for these compounds was identified as the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain. nih.gov The synthesis of such derivatives relies on the foundational N-protected piperidine core, which can be derived from precursors like this compound, showcasing its role in the generation of new antifungal lead structures. Other research has also focused on synthesizing piperazine (B1678402) derivatives with azole moieties, which have shown promising antifungal activity against pathogens like Candida albicans. japsonline.com

Design and Synthesis of Bioactive N-Cbz-Piperidine-Containing Scaffolds

The N-Cbz-piperidine scaffold is not merely an inert backbone; it is a versatile platform for the rational design of bioactive molecules. Its rigid, three-dimensional structure is a desirable feature in drug design, often used to orient functional groups in precise spatial arrangements to maximize binding with a target protein. nih.gov

Piperidine rings are a defining feature of numerous naturally occurring alkaloids, many of which possess significant biological activity. nih.gov The synthesis of these complex natural products often relies on a bioinspired approach, using fundamental building blocks to construct the intricate polycyclic systems. The N-Cbz-piperidine unit is an ideal starting point for such endeavors. For example, tetracyclic bis-piperidine alkaloids (TcBPAs), isolated from marine sponges, are characterized by a central bis-piperidine core and exhibit potent antiproliferative activities. mdpi.com The total synthesis of these and other complex alkaloids requires careful control of reactivity and stereochemistry, a task for which the Cbz protecting group is well-suited. nih.gov The N-Cbz group provides robust protection during the assembly of the carbon skeleton and can be cleanly removed at a late stage to reveal the native amine functionality.

N-Cbz-piperidine derivatives, including N-Cbz-piperidine-4-carboxylic acid and its esters, are widely recognized as indispensable intermediates for synthesizing advanced medical drugs and other biologically active chemicals. fuaij.comechemi.com The Cbz-protected nitrogen prevents unwanted side reactions, allowing for selective modification at other positions of the piperidine ring or on the side chain. ontosight.ai This feature enables chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies, a crucial step in optimizing a lead compound's potency and pharmacokinetic profile. The N-benzyl piperidine (N-BP) motif, of which N-Cbz is a specific type, is frequently used to fine-tune efficacy and ADME (absorption, distribution, metabolism, and excretion) properties in drug development programs. nih.gov

Process Chemistry Considerations for Large-Scale Production of N-Cbz-Piperidine Derivatives

Transitioning a chemical synthesis from the laboratory bench to large-scale industrial production introduces significant challenges related to safety, cost, efficiency, and environmental impact. For N-Cbz-piperidine derivatives, process chemistry focuses on developing robust, scalable, and safe manufacturing routes.

One key consideration is the avoidance of hazardous reagents. For example, older methods for producing certain piperidine derivatives might use toxic substances like 2-aminoethyl bromide, which can form carcinogenic byproducts. google.com Modern processes, such as reacting 2-oxazoline compounds with piperidine precursors, provide a safer and industrially viable alternative. google.com

Furthermore, recent advancements in biocatalysis offer a green and efficient path for large-scale synthesis. Engineered enzymes, such as carbene transferases, have been developed to construct complex scaffolds like azaspiro[2.y]alkanes from N-Cbz protected precursors. acs.org These enzymatic processes can operate on a gram scale, often in fully aqueous environments without the need for organic co-solvents, and at high substrate concentrations (e.g., up to 150 mM). acs.org The use of lyophilized whole-cell catalysts simplifies handling and makes the process more practical for industrial applications, highlighting a sustainable future for the production of complex piperidine-based intermediates. acs.org When scaling up more traditional chemical reactions, factors such as the solubility of reagents like cesium carbonate can become problematic, necessitating the use of alternatives like TBAF to ensure reaction efficiency and consistency. nih.gov

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Ethyl N-Cbz-4-piperidineacetate, the aromatic protons of the benzyloxycarbonyl (Cbz) protecting group are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons of the Cbz group would likely be observed as a singlet around δ 5.1 ppm. The protons of the ethyl ester group would present as a quartet (CH₂) and a triplet (CH₃). The protons on the piperidine (B6355638) ring and the acetate (B1210297) methylene (B1212753) group would exhibit complex multiplets in the aliphatic region of the spectrum, typically between δ 1.0 and 4.0 ppm, due to spin-spin coupling and the conformational rigidity of the ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the carbamate (B1207046) and the ethyl ester are anticipated to have characteristic chemical shifts in the range of δ 155 ppm and δ 172 ppm, respectively. The aromatic carbons of the benzyl (B1604629) group would appear between δ 127-137 ppm. The remaining aliphatic carbons of the piperidine ring, the ethyl group, and the acetate moiety would be found in the upfield region of the spectrum.

Interactive Data Table: Expected NMR Data for this compound

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Cbz - Aromatic | 7.2-7.4 (m, 5H) | 127.0-137.0 |

| Cbz - CH₂ | ~5.1 (s, 2H) | ~67.0 |

| Ester - OCH₂CH₃ | ~4.1 (q, 2H) | ~60.0 |

| Ester - OCH₂CH₃ | ~1.2 (t, 3H) | ~14.0 |

| Piperidine Ring & Acetate CH/CH₂ | 1.0-4.0 (m) | 28.0-55.0 |

| Cbz - C=O | - | ~155.0 |

| Ester - C=O | - | ~172.0 |

Note: The data presented are typical expected values based on the compound's structure and may vary depending on the solvent and experimental conditions. Specific experimental data for this compound is not widely available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 305 | [M]⁺ (Molecular Ion) |

| 260 | [M - OC₂H₅]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: This table represents a simplified prediction of the fragmentation pattern. Actual mass spectra may show a more complex series of fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its constituent groups. A strong C=O stretching vibration for the carbamate group is anticipated around 1690 cm⁻¹, while the ester carbonyl C=O stretch would likely appear at a higher frequency, around 1735 cm⁻¹. The C-O stretching vibrations for both the ester and carbamate groups would be visible in the 1000-1300 cm⁻¹ region. Additionally, the aromatic C-H stretching of the benzyl group would be observed above 3000 cm⁻¹, and the aliphatic C-H stretching of the piperidine and ethyl groups would appear just below 3000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Carbamate) | ~1690 |

| C=O (Ester) | ~1735 |

| C-H (Aromatic) | >3000 |

| C-H (Aliphatic) | <3000 |

| C-O (Ester/Carbamate) | 1000-1300 |

Note: These are characteristic absorption ranges and the exact peak positions can be influenced by the molecular environment.

Chromatographic Techniques for Purity Assessment (e.g., TLC, HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound by separating it from any starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. For a compound like this compound, a common stationary phase would be silica (B1680970) gel. A mixture of non-polar and polar solvents, such as a hexane/ethyl acetate gradient, would typically be used as the mobile phase. The compound's purity can be estimated by the presence of a single spot on the TLC plate after visualization, usually with UV light or a chemical stain.

High-Performance Liquid Chromatography (HPLC): HPLC offers a more precise and quantitative method for purity assessment. A reversed-phase column (e.g., C18) would likely be employed, with a mobile phase consisting of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound under specific conditions is a characteristic property, and the area of the peak in the chromatogram is proportional to its concentration, allowing for accurate purity determination.

Gas Chromatography (GC): GC can also be used for purity analysis if the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used. The sample is vaporized and carried through the column by an inert gas. The detector response provides a chromatogram where the peak area corresponds to the amount of the compound present.

Emerging Research Directions and Future Perspectives

Development of Environmentally Benign Synthetic Protocols

The synthesis of piperidine (B6355638) derivatives is undergoing a significant transformation, driven by the principles of green chemistry. This shift aims to reduce the environmental impact of chemical processes by developing safer, more sustainable, and efficient synthetic methods. rasayanjournal.co.in Traditional approaches to synthesizing N-substituted piperidones and piperidines, such as the classical Dieckman approach, are often being replaced by more environmentally friendly protocols. nih.govresearchgate.netfigshare.com

Key aspects of these green chemistry approaches include:

Use of Safer Solvents: Minimizing or replacing hazardous organic solvents with water, ionic liquids, or solvent-free reaction conditions. rasayanjournal.co.in

Catalysis: Employing catalysts to enable reactions with higher atom economy, reducing the generation of byproducts and waste. rasayanjournal.co.in

Energy Efficiency: Utilizing methods like microwave-assisted or ultrasound synthesis to shorten reaction times and reduce energy consumption. rasayanjournal.co.in

Waste Reduction: Designing synthetic pathways that minimize waste and allow for easier purification of the final products. rasayanjournal.co.in

Exploration of Novel Catalytic Systems for Piperidine Functionalization

The direct functionalization of the piperidine ring, particularly through the activation of carbon-hydrogen (C–H) bonds, represents a major frontier in synthetic chemistry. nih.gov This strategy allows for the direct introduction of new functional groups onto the piperidine skeleton, streamlining the synthesis of complex molecules. nih.gov Researchers are actively exploring a variety of novel catalytic systems to achieve this with high efficiency and selectivity.

Transition metals such as ruthenium, palladium, rhodium, and copper are at the forefront of this research. nih.govmdpi.com Ruthenium-based catalysts, for instance, have shown significant promise in promoting various C–H functionalization reactions, including arylation and alkenylation. mdpi.com

Recent breakthroughs in this area include:

Photoredox Catalysis: This approach uses visible light to drive chemical reactions, enabling the C–H functionalization of piperidines under mild conditions. mdpi.comresearchgate.netchemrxiv.org Iridium-based photocatalysts have been successfully used for the C–H arylation of piperazines, a related class of heterocycles. mdpi.com

Dual Catalysis Systems: A novel two-stage process combines biocatalytic C-H oxidation with nickel electrocatalysis. news-medical.net This method first uses enzymes to selectively introduce a hydroxyl group onto the piperidine ring, which is then used as a handle for subsequent nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds. news-medical.net This modular approach significantly simplifies the synthesis of complex 3D molecules and reduces the reliance on expensive precious metal catalysts like palladium. news-medical.net

Regioselective Functionalization: A significant challenge is controlling the position of the new functional group on the piperidine ring. Advanced catalytic systems are being developed to achieve high regioselectivity, allowing for targeted modifications at specific sites (e.g., the α-position to the nitrogen). researchgate.netacs.org

These advanced catalytic methods are powerful tools for creating novel piperidine derivatives that were previously difficult to access, thereby expanding the chemical space available for drug discovery. news-medical.net

| Catalytic System | Approach | Application in Piperidine Functionalization |

| Ruthenium (Ru) Catalysis | Transition Metal-Catalyzed C-H Activation | Enables direct arylation, alkenylation, and annulation on the piperidine ring. nih.govmdpi.com |

| Palladium (Pd) Catalysis | Transition Metal-Catalyzed Cross-Coupling | Used for stereoselective synthesis and functionalization, including hydrogenation reactions. nih.govajchem-a.com |

| Photoredox Catalysis | Visible Light-Mediated Reactions | Facilitates C-H arylation and alkylation under mild reaction conditions. mdpi.comchemrxiv.org |

| Dual Biocatalysis/Electrocatalysis | Combined Enzymatic Oxidation and Nickel-Catalyzed Cross-Coupling | A modular approach for building complex piperidines by first oxidizing a C-H bond and then forming a C-C bond. news-medical.net |

Advanced Computational Studies in Piperidine Chemistry

Computational chemistry and molecular modeling have become indispensable tools for accelerating research in piperidine chemistry. researchgate.net These in silico methods provide deep insights into the structure, properties, and interactions of piperidine derivatives, guiding the design and synthesis of new compounds with desired activities. researchgate.netmdpi.com

Key computational techniques applied to piperidine derivatives include:

Molecular Docking: This technique predicts how a molecule, such as a piperidine derivative, binds to the active site of a biological target, like a protein or enzyme. nih.govresearchgate.net By calculating binding affinities and analyzing interactions, researchers can identify promising drug candidates. For example, docking studies have been used to understand how piperidine-based compounds interact with the SARS-CoV-2 main protease. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models can predict the activity of new, unsynthesized piperidine derivatives, helping to prioritize which compounds to synthesize and test. nih.gov

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and reactivity of molecules. researchgate.netmdpi.com This method can elucidate reaction mechanisms, predict spectroscopic properties, and determine thermodynamic parameters, providing a fundamental understanding of the chemical behavior of piperidine compounds. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, revealing the dynamic behavior of piperidine ligands when interacting with their biological targets. nih.govrsc.org These simulations help to understand the stability of ligand-protein complexes and identify key amino acid residues involved in binding. nih.govrsc.org

These computational approaches allow for the rapid screening of virtual libraries of compounds and provide crucial information that guides experimental work, ultimately making the drug discovery process more efficient and cost-effective. tribuneonlineng.com

| Computational Method | Purpose in Piperidine Research | Example Application |

| Molecular Docking | Predicts binding mode and affinity to a biological target. | Evaluating the binding of piperidine derivatives to the SARS-CoV-2 main protease. researchgate.net |

| QSAR | Establishes a correlation between chemical structure and biological activity to predict the potency of new compounds. | Developing models to predict the anticancer activity of furan-pyrazole piperidine derivatives. nih.gov |

| Density Functional Theory (DFT) | Analyzes electronic properties, reaction pathways, and thermodynamic feasibility. | Investigating the reaction mechanism between piperidine and 2-ethoxy-3,5-dinitropyridine. researchgate.net |

| Molecular Dynamics (MD) | Simulates the dynamic interactions between a piperidine ligand and its target protein over time. | Revealing crucial amino acid interactions for piperidine-based sigma receptor 1 (S1R) ligands. nih.govrsc.org |

Expansion of Medicinal Chemistry Applications of N-Cbz-Piperidine Derivatives

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs. researchgate.net N-Cbz protected piperidine derivatives, such as Ethyl N-Cbz-4-piperidineacetate, are highly versatile intermediates in the synthesis of these pharmaceuticals. fuaij.com The N-Cbz group provides stability during synthesis and can be readily removed in a final step to yield the desired active molecule.

The structural flexibility and three-dimensional nature of the piperidine motif allow medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates. nih.gov Research into N-Cbz-piperidine derivatives is expanding into a wide array of therapeutic areas.

Table of Therapeutic Applications:

| Therapeutic Area | Role of N-Cbz-Piperidine Derivatives |

| Oncology | Serve as key building blocks for synthesizing novel anticancer agents and receptor antagonists. researchgate.netresearchgate.net |

| Neurodegenerative Diseases | Used in the synthesis of compounds targeting conditions like Alzheimer's disease, such as cholinesterase inhibitors. ijnrd.orguj.edu.pl |

| Infectious Diseases | Provide scaffolds for developing new antimalarial, antiviral, and antifungal agents. researchgate.nettribuneonlineng.com |

| Pain Management | Act as precursors for potent analgesics (painkillers). ijnrd.org |

| Cardiovascular and Metabolic Diseases | Used to create antihypertensive and anti-diabetic agents. ijnrd.org |

| Endocrine Disorders | Employed in the synthesis of inhibitors for enzymes like steroid-5-alpha-reductase. nih.gov |

The ongoing development of novel synthetic methods and a deeper understanding of structure-activity relationships, aided by computational tools, ensures that N-Cbz-piperidine derivatives will continue to be a rich source of new therapeutic agents for a broad spectrum of human diseases. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ethyl N-Cbz-4-piperidineacetate, and how can reaction efficiency be maximized?

- Methodological Answer : Synthesis typically involves protecting the piperidine nitrogen with a carbobenzyloxy (Cbz) group, followed by acetylation with ethyl chloroacetate. Reaction efficiency is improved by using anhydrous conditions (e.g., THF or DCM as solvents) and catalysts like triethylamine to neutralize HCl byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity. Monitoring intermediates via TLC or LC-MS is critical .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of -NMR and -NMR to verify the presence of characteristic signals (e.g., Cbz aromatic protons at ~7.3 ppm, ethyl ester quartet at ~4.1 ppm, and piperidine backbone signals). IR spectroscopy can confirm ester carbonyl stretches (~1740 cm) and Cbz carbamate groups (~1680 cm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Flash chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1) is standard. For challenging separations (e.g., diastereomers), preparative HPLC with a C18 column and acetonitrile/water mobile phase may be required. Recrystallization from ethanol or ethyl acetate/hexane mixtures can enhance purity .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound in solution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecule’s geometry and identify low-energy conformers. Molecular Dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) reveal solvent effects on rotational barriers of the Cbz group and ester moiety. These models guide experimental design for stability studies .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Methodological Answer : Unusual splitting may arise from restricted rotation of the Cbz group or solvent-induced conformational changes. Use variable-temperature NMR to probe dynamic effects. 2D NMR techniques (COSY, NOESY) clarify coupling patterns. X-ray crystallography provides definitive structural assignments if single crystals are obtainable .

Q. How does the Cbz protecting group influence the reactivity of this compound in downstream functionalization?

- Methodological Answer : The Cbz group stabilizes the amine against nucleophilic attack but can sterically hinder reactions at the piperidine nitrogen. Hydrogenolysis (H/Pd-C) or acidic conditions (TFA) selectively remove Cbz, enabling further derivatization. Kinetic studies under varying pH and temperature conditions optimize deprotection efficiency .

Q. What experimental approaches quantify the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol eluent separates enantiomers. Circular Dichroism (CD) spectroscopy or polarimetry provides complementary data. For trace impurities, enantioselective GC-MS with a cyclodextrin column enhances sensitivity .

Q. How can researchers evaluate the hydrolytic stability of the ethyl ester moiety under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in buffer solutions (pH 1–10) at 37°C. Monitor ester hydrolysis via LC-MS or -NMR (disappearance of the ester quartet at ~4.1 ppm). Use Arrhenius plots to extrapolate degradation rates under storage conditions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。